molecular formula C54H90O24 B14026488 11-O-Siamenoside I

11-O-Siamenoside I

Cat. No.: B14026488
M. Wt: 1123.3 g/mol
InChI Key: LHUSGDBAZGIAEJ-RVICYKDASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 11-O-Siamenoside I typically involves the extraction and purification from Siraitia grosvenorii. The process includes:

    Extraction: The fruit is first dried and then subjected to water or ethanol extraction to obtain a crude extract containing various mogrosides.

    Purification: The crude extract is purified using techniques such as ion exchange chromatography and adsorption on macroporous resins. .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of immobilized enzymes in a continuous bioreactor system has been developed to produce high yields of this compound and related mogrosides . This method is environmentally friendly and cost-effective, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 11-O-Siamenoside I undergoes various chemical reactions, including:

    Deglycosylation: Removal of sugar moieties.

    Hydroxylation: Addition of hydroxyl groups.

    Dehydrogenation: Removal of hydrogen atoms.

    Deoxygenation: Removal of oxygen atoms.

    Isomerization: Conversion into different isomers.

    Glycosylation: Addition of sugar moieties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various mogrosides such as mogroside IIIE, mogroside IVA, and mogroside V .

Scientific Research Applications

11-O-Siamenoside I has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-O-Siamenoside I involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

11-O-Siamenoside I is unique among mogrosides due to its high sweetness and specific bioactivities. Similar compounds include:

These compounds share structural similarities but differ in their sweetness intensity and specific bioactivities, making this compound a distinct and valuable compound for various applications.

Properties

Molecular Formula

C54H90O24

Molecular Weight

1123.3 g/mol

IUPAC Name

(3S,9R,13R,14S)-17-[(2R,5R)-5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C54H90O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23?,25?,26?,27?,28?,29?,30?,32+,33-,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,52+,53-,54+/m1/s1

InChI Key

LHUSGDBAZGIAEJ-RVICYKDASA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC(=O)[C@@]6(C5CC=C7C6CC[C@@H](C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C

Origin of Product

United States

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